2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. Piperidine derivatives, for instance, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
G Protein-Biased Dopaminergics
Researchers have identified a series of high-affinity dopamine receptor partial agonists featuring a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating their potential as novel therapeutics. This includes compounds that favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating a promising concept for increasing binding affinity and fine-tuning functional properties of dopaminergic ligands (Möller et al., 2017).
Molecular Interaction Studies
A study explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the importance of specific structural motifs for receptor binding and activity. This work underscores the intricate structure-functional selectivity relationships at G protein-coupled receptors, offering insights into the design of receptor-targeted molecules (Shim et al., 2002).
Synthetic Approaches and Chemical Transformations
Several studies focus on the synthetic methodologies involving the structural components of the compound . These include works on nucleophilic displacements and the construction of novel pyrazole and thiazole derivatives, illustrating the compound's role in facilitating diverse chemical transformations and the synthesis of potentially bioactive molecules (Barnett et al., 2004); (Khalil et al., 2017).
Biological Activity and Pharmacological Potential
Research into the biological activity of related compounds includes investigations into their antimicrobial and hypoglycemic activities. These studies demonstrate the potential pharmacological applications of molecules containing structural features similar to the compound , highlighting their relevance in the development of new therapeutic agents (Gein et al., 2013); (Meurer et al., 1992).
Properties
IUPAC Name |
2-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-17-5-2-1-4-16(17)22-12-8-15(9-13-22)14-24-19(26)7-6-18(21-24)23-11-3-10-20-23/h3,6-7,10-11,15-17,25H,1-2,4-5,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNROBEKCOKCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.